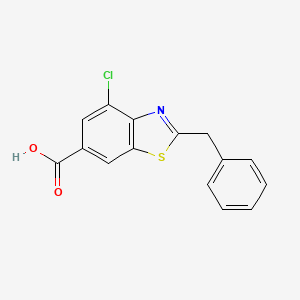
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole core with a benzyl group at the 2-position, a chlorine atom at the 4-position, and a carboxylic acid group at the 6-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with an appropriate aldehyde or ketone. This reaction is often carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the benzothiazole core in the presence of a Lewis acid catalyst like aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzothiazole derivatives.
科学研究应用
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes and proteins involved in microbial and cancer cell growth, such as DNA topoisomerases and protein kinases.
Pathways: It may inhibit key pathways involved in cell division and proliferation, leading to the suppression of microbial and cancer cell growth.
相似化合物的比较
Similar Compounds
2-Phenylbenzothiazole: Lacks the chlorine and carboxylic acid groups, making it less versatile in certain applications.
2-Benzylbenzothiazole: Similar structure but without the chlorine and carboxylic acid groups.
4-Chlorobenzothiazole: Lacks the benzyl and carboxylic acid groups, limiting its biological activity.
Uniqueness
2-Benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the benzyl, chlorine, and carboxylic acid groups enhances its potential as a versatile compound in various scientific and industrial applications.
属性
分子式 |
C15H10ClNO2S |
|---|---|
分子量 |
303.8 g/mol |
IUPAC 名称 |
2-benzyl-4-chloro-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C15H10ClNO2S/c16-11-7-10(15(18)19)8-12-14(11)17-13(20-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,18,19) |
InChI 键 |
IYNRDVQKUSMGIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


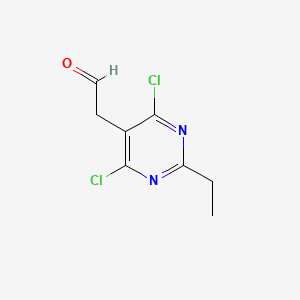
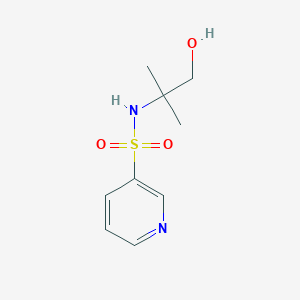
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)

![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)
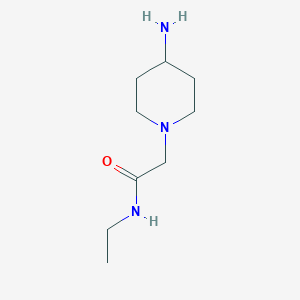

![2-phenylmethoxy-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13878596.png)
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)

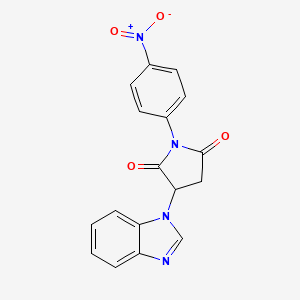
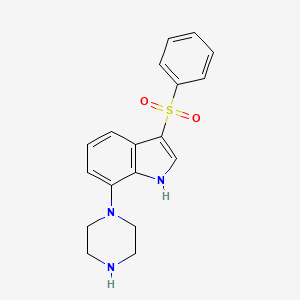
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)
